Alaphosphin is classified as an amino acid derivative and a phosphonic acid analog. It belongs to the broader category of phosphonopeptides, which are known for their antibacterial activity. Its structure is characterized by the presence of a phosphonic acid group attached to an amino acid backbone, specifically L-alanine and 1-aminoethyl.
Alaphosphin can be synthesized through various chemical methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized alaphosphin.
Alaphosphin has a unique molecular structure characterized by:
The three-dimensional conformation of alaphosphin allows it to mimic natural substrates in bacterial metabolism, enhancing its efficacy as an antibacterial agent.
Alaphosphin primarily acts through:
The effectiveness of alaphosphin against various bacterial strains has been assessed using minimum inhibitory concentration (MIC) tests, demonstrating its potential as a therapeutic agent against resistant strains .
The mechanism of action of alaphosphin involves:
Data from studies indicate that alaphosphin exhibits synergistic effects when combined with other antibiotics, enhancing its antibacterial efficacy against multi-drug resistant bacteria .
Relevant data from studies highlight its low toxicity profile in mammalian cells while exhibiting potent antibacterial activity against a range of pathogens .
Alaphosphin has several applications in scientific research and medicine:
Alaphosphin (INN: alafosfalin) is a synthetic phosphonodipeptide with the systematic IUPAC name [(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid. It belongs to the class of phosphonopeptides, characterized by a phosphonic acid group replacing the carboxyl group in peptide backbones. Its molecular formula is C5H13N2O4P, with a molar mass of 196.14 g/mol. The compound crystallizes from ethanol-water solutions with a high melting point of 295–297°C (decomposition) and exhibits optical activity, possessing a specific rotation of [α]D20 -44.0° (c = 1 in H2O) [1] [7] [8].
Table 1: Chemical Identifiers of Alaphosphin
Property | Value |
---|---|
IUPAC Name | [(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid |
Synonyms | Alafosfalin, L-Alanyl-L-1-aminoethylphosphonic acid, Ro 03-7008 |
CAS Registry Number | 60668-24-8 |
Molecular Formula | C5H13N2O4P |
Molar Mass | 196.14 g/mol |
Melting Point | 295–297°C (decomp) |
Optical Rotation | [α]D20 -44.0° (c = 1, H2O) |
Alaphosphin emerged from pioneering research in the 1970s by Atherton, Hassall, and Lambert at Hoffmann-La Roche. It was rationally designed as part of a novel class of phosphonopeptides to exploit bacterial peptide transport systems. Initial studies demonstrated broad-spectrum activity against Gram-negative and Gram-positive pathogens, particularly urinary tract isolates like Escherichia coli and Staphylococcus aureus [2] [7]. Unlike classical β-lactams, alaphosphin showed no cross-resistance with existing antibiotics, maintaining efficacy against penicillin-resistant strains [2].
Key milestones include:
Its unique mechanism prompted clinical evaluation for urinary tract infections, though challenges like high inoculum-dependent potency reduction limited widespread use [2].
Alaphosphin is classified as a dipeptide mimetic with three critical structural features:
Table 2: Key Structural Features of Alaphosphin
Structural Element | Function |
---|---|
L-Alanyl residue | Substrate for bacterial oligopeptide permeases (transport) |
Amide bond | Hydrolyzable by intracellular aminopeptidases (activation) |
Phosphonic acid group | Mimics D-alanine; inhibits alanine racemase (target interaction) |
Stereochemistry (R,S) | Essential for transport and enzymatic processing |
The phosphonate group is stereoelectronically analogous to the tetrahedral transition state of peptide bond formation, enabling irreversible enzyme inhibition. This group’s ionization state (pKa ≈ 2.2, 7.2, 12.3) facilitates solubility and membrane retention in physiological conditions [5] [10]. Crucially, the (1R,2S) stereochemistry is mandatory: inversion at either center abolishes antibacterial activity by disrupting transport or hydrolysis [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7